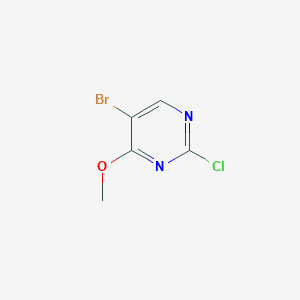

5-Bromo-2-chloro-4-methoxypyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-chloro-4-methoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPORMCRNCNFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC=C1Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70394802 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57054-92-9 | |

| Record name | 5-bromo-2-chloro-4-methoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70394802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-chloro-4-methoxypyrimidine chemical structure and IUPAC name

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine

For researchers, scientists, and professionals in drug development, this compound is a valuable heterocyclic building block. Its distinct substitution pattern, featuring bromo, chloro, and methoxy (B1213986) groups, provides multiple reactive sites for the synthesis of more complex molecules, particularly in the creation of compound libraries for pharmaceutical and agrochemical screening.

Chemical Structure and IUPAC Name

The chemical structure of this compound is characterized by a pyrimidine (B1678525) ring substituted at positions 2, 4, and 5. Based on the alphabetical ordering of its substituents, the standard IUPAC name is This compound . It is worth noting that some chemical databases may list it under the name 5-bromo-4-chloro-2-methoxypyrimidine; however, the connectivity of the atoms remains the same.

Chemical Structure:

SMILES: COC1=NC(Cl)=C(Br)C=N1 InChI: InChI=1S/C5H4BrClN2O/c1-10-5-8-3-4(6)2-9-5(7)/h2H,1H3

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and use in chemical synthesis.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₄BrClN₂O | [1][2] |

| Molecular Weight | 223.46 g/mol | [2] |

| CAS Number | 57054-92-9 | [1][2] |

| Appearance | Solid (postulated) | |

| Purity | ≥98% | [1][2] |

| Solubility | DMF: 30 mg/ml; DMSO: 30 mg/ml; Ethanol: 15 mg/ml | [1] |

| UV Absorption (λmax) | 231, 268 nm | [1] |

Experimental Protocols

As a functionalized pyrimidine, this compound is primarily used as a reagent in organic synthesis. The chlorine atom at the 2-position is susceptible to nucleophilic substitution, a common strategy for introducing new functional groups. Below is a representative protocol for a nucleophilic aromatic substitution reaction.

Objective: To synthesize a 2-substituted-5-bromo-4-methoxypyrimidine derivative via nucleophilic substitution.

Materials:

-

This compound

-

A suitable nucleophile (e.g., an amine, alcohol, or thiol)

-

A non-protic solvent (e.g., Dimethylformamide - DMF)

-

A non-nucleophilic base (e.g., Sodium Hydride - NaH or Diisopropylethylamine - DIPEA)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Ethyl acetate (B1210297) (for extraction)

-

Saturated brine solution

-

Silica (B1680970) gel for column chromatography

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chosen nucleophile (1.2 equivalents) in anhydrous DMF.

-

If the nucleophile requires deprotonation (like an alcohol or thiol), add sodium hydride (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature.

-

Add a solution of this compound (1.0 equivalent) in DMF to the reaction mixture.

-

Heat the reaction mixture to a temperature appropriate for the specific nucleophile (typically between 60-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and carefully quench it by adding water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic extracts, wash with saturated brine solution, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the final substituted pyrimidine.

Synthetic Workflow and Applications

This compound's utility lies in its capacity to undergo sequential, site-selective reactions. The chlorine atom is generally more reactive towards nucleophilic substitution than the bromine atom. The bromine atom can subsequently be used for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling), allowing for the introduction of a wide variety of substituents. This step-wise functionalization is a powerful tool in medicinal chemistry for generating diverse molecular scaffolds.

Caption: Synthetic workflow for the sequential functionalization of this compound.

References

An In-depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine (CAS Number: 57054-92-9)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methoxypyrimidine is a halogenated pyrimidine (B1678525) derivative that serves as a versatile building block in organic synthesis. Its trifunctional nature, featuring bromo, chloro, and methoxy (B1213986) substituents on the pyrimidine core, allows for selective and sequential chemical modifications. This makes it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly in the realm of medicinal chemistry and drug discovery. The pyrimidine scaffold is a common motif in a wide array of biologically active molecules, and compounds like this compound are instrumental in the development of novel therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, plausible synthetic routes, reactivity, and potential applications in drug development, supported by detailed experimental protocols and logical workflow diagrams.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, storage, and application in chemical reactions. The data, compiled from various sources, are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 57054-92-9 | [2] |

| Molecular Formula | C₅H₄BrClN₂O | [2] |

| Molecular Weight | 223.5 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred from similar compounds |

| Melting Point | 73–75 °C | [3] |

| Boiling Point | 323.6 ± 22.0 °C (Predicted) | [3] |

| Density | 1.745 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | DMF: 30 mg/mLDMSO: 30 mg/mLEthanol: 15 mg/mLDMSO:PBS (pH 7.2) (1:5): 0.16 mg/mL | [2] |

| UV Absorption (λmax) | 231, 268 nm | [2] |

| InChI | 1S/C5H4BrClN2O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3 | [2] |

| SMILES | ClC1=NC(OC)=C(Br)C=N1 | [2] |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway

The synthesis involves the selective displacement of one chlorine atom from 5-bromo-2,4-dichloropyrimidine (B17362) with a methoxy group. The chlorine at the 4-position is generally more susceptible to nucleophilic attack than the one at the 2-position, allowing for a regioselective reaction.

Caption: Plausible synthetic pathway for this compound.

Representative Experimental Protocol for Synthesis

This protocol is a representative procedure based on the synthesis of analogous compounds and should be optimized for specific laboratory conditions.

Materials:

-

5-Bromo-2,4-dichloropyrimidine

-

Sodium methoxide (NaOMe)

-

Anhydrous Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Hexane (B92381) and Ethyl acetate (B1210297) for elution

Procedure:

-

To a solution of 5-bromo-2,4-dichloropyrimidine (1.0 eq) in anhydrous methanol at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium methoxide (1.1 eq) in methanol dropwise over 30 minutes.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of hexane and ethyl acetate as the eluent, to yield pure this compound.

Reactivity and Applications in Synthesis

This compound is a versatile building block due to the differential reactivity of its substituents. The chloro and bromo groups are susceptible to nucleophilic substitution and cross-coupling reactions, allowing for the introduction of various functional groups. This makes it an ideal starting material for generating libraries of pyrimidine derivatives for drug discovery screening.

General Reactivity Scheme

The chloro group at the 2-position and the bromo group at the 5-position can be selectively displaced by a variety of nucleophiles or engaged in metal-catalyzed cross-coupling reactions.

Caption: General reactivity of this compound.

Representative Experimental Protocol for Nucleophilic Substitution

This protocol describes a typical nucleophilic substitution reaction with an amine.

Materials:

-

This compound

-

A primary or secondary amine (e.g., propylamine)

-

A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

-

A polar aprotic solvent (e.g., N,N-Dimethylformamide, DMF)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in DMF.

-

Add the desired amine (1.2 eq) and DIPEA (1.5 eq) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring by TLC.

-

After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-5-bromo-4-methoxypyrimidine derivative.

Role in Drug Discovery

The pyrimidine core is a key pharmacophore in many approved drugs. Halogenated pyrimidines like this compound are particularly valuable as they allow for the exploration of chemical space around this privileged scaffold. For instance, the structurally related 5-bromo-2-chloropyrimidine (B32469) is a key intermediate in the synthesis of Macitentan, an endothelin receptor antagonist used to treat pulmonary hypertension.[1][4] This highlights the potential of such building blocks in the development of novel therapeutics.

Caption: Role of this compound in drug discovery.

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely available in the public domain. Researchers who synthesize or purchase this compound are advised to perform full analytical characterization to confirm its identity and purity.

Safety Information

This compound is a chemical reagent and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.

GHS Hazard Statements:

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Data for a structurally similar compound, 5-Bromo-4-chloro-2-methoxypyrimidine, as specific GHS data for the title compound is not consistently available.[5]

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its multiple reactive sites allow for the creation of diverse molecular architectures based on the pyrimidine scaffold. While detailed experimental data for this specific compound is somewhat limited in publicly accessible literature, this guide provides a solid foundation of its known properties, plausible synthetic and reactive methodologies, and its potential role in the drug discovery process. Researchers and scientists can leverage this information to effectively incorporate this compound into their synthetic strategies for developing novel chemical entities.

References

- 1. 5-Bromo-2-chloropyrimidine | 32779-36-5 [chemicalbook.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]

- 4. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Bromo-4-chloro-2-methoxypyrimidine | C5H4BrClN2O | CID 15620528 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-Bromo-2-chloro-4-methoxypyrimidine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis involves a two-step process commencing from readily available starting materials. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic pathway.

Physicochemical Properties

| Property | Value |

| CAS Number | 57054-92-9[1] |

| Molecular Formula | C₅H₄BrClN₂O[1] |

| Molecular Weight | 223.45 g/mol [1] |

| Appearance | White to off-white crystalline powder |

| Purity | ≥98%[1] |

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the conversion of 5-bromouracil (B15302) to the key intermediate, 5-Bromo-2,4-dichloropyrimidine. The subsequent step is a regioselective nucleophilic aromatic substitution on the intermediate to yield the final product.

Figure 1: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of 5-Bromo-2,4-dichloropyrimidine

This procedure details the conversion of 5-bromouracil to the key intermediate, 5-Bromo-2,4-dichloropyrimidine.

Reaction Scheme:

Figure 2: Reaction scheme for the synthesis of 5-Bromo-2,4-dichloropyrimidine.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromouracil | 190.99 | 30 g | 0.16 |

| Phosphorus oxychloride (POCl₃) | 153.33 | 130 mL | - |

Procedure:

-

To a flask equipped with a reflux condenser and protected from atmospheric moisture, add 5-bromouracil (30 g, 0.16 mole).

-

Carefully add phosphorus oxychloride (130 mL).

-

Heat the mixture to reflux and maintain this temperature for 4 days. During this period, the evolution of HCl gas will be observed, and the reaction mixture will become a homogeneous solution.[2]

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess phosphorus oxychloride by distillation at atmospheric pressure.

-

Further purify the crude product by distillation under reduced pressure to afford 5-Bromo-2,4-dichloropyrimidine.

Quantitative Data:

| Product | Yield | Boiling Point |

| 5-Bromo-2,4-dichloropyrimidine | 29.7 g (82%) | 85°-90°C / 4 mm Hg[2] |

Step 2: Synthesis of this compound

This procedure outlines the selective methoxylation of 5-Bromo-2,4-dichloropyrimidine at the C4 position to yield the final product. The C4 position is more susceptible to nucleophilic attack due to its electronic environment within the pyrimidine (B1678525) ring.[3]

Reaction Scheme:

Figure 3: Reaction scheme for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 5-Bromo-2,4-dichloropyrimidine | 227.87 | 30 g | 0.132 |

| Sodium methoxide | 54.02 | (1.0 equivalent) | 0.132 |

| Methanol | 32.04 | 50 mL | - |

Procedure:

-

In a round-bottom flask, prepare a solution of sodium methoxide in methanol.

-

Cool the sodium methoxide solution to a controlled low temperature (e.g., 0-10 °C) using an ice bath.

-

Dissolve 5-Bromo-2,4-dichloropyrimidine (30 g) in methanol (50 mL) and add this solution dropwise to the cooled sodium methoxide solution while stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) to ensure the selective formation of the mono-substituted product.

-

Once the reaction is complete (indicated by the consumption of the starting material), quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain this compound.[4]

Quantitative Data:

While a specific yield for the selective mono-methoxylation is not explicitly documented in the searched literature, the formation of the mono-substituted product is a known outcome in similar reactions with controlled stoichiometry.[4] Careful control of the amount of sodium methoxide (approximately one equivalent) is crucial to favor the desired product over the di-substituted analog.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

-

Phosphorus oxychloride is corrosive and reacts violently with water. Handle with extreme care.

-

Sodium methoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

The reaction involving phosphorus oxychloride evolves HCl gas, which is corrosive and toxic. Ensure proper scrubbing of the off-gas.

This guide provides a robust framework for the synthesis of this compound. Researchers are advised to consult the primary literature and perform appropriate safety assessments before undertaking these procedures.

References

An In-depth Technical Guide to the Reactivity and Aromaticity of 5-Bromo-2-chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-methoxypyrimidine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring two distinct halogen atoms and an electron-donating methoxy (B1213986) group on the pyrimidine (B1678525) core, offers a rich platform for a variety of chemical transformations. This guide provides a comprehensive analysis of the reactivity and aromaticity of this compound, focusing on key reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and a discussion of the underlying electronic and steric influences are presented to facilitate its effective utilization in synthetic chemistry.

Introduction

The pyrimidine scaffold is a privileged structure in a vast array of biologically active molecules, including approved drugs for various therapeutic areas.[1] The strategic functionalization of the pyrimidine ring is a cornerstone of modern medicinal chemistry. This compound serves as a highly valuable intermediate, offering multiple reaction sites for the introduction of molecular diversity.[2][3][4][5][6][7][8] Understanding the relative reactivity of the C-Br and C-Cl bonds, as well as the influence of the methoxy group on the ring's electronic properties, is crucial for designing efficient and selective synthetic routes.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrClN₂O | [6] |

| Molecular Weight | 223.46 g/mol | [6] |

| CAS Number | 57054-92-9 | [6] |

| Appearance | White to off-white solid | |

| Melting Point | Not Reported | |

| Boiling Point | Not Reported | |

| Solubility | Soluble in common organic solvents | |

| ¹H NMR (CDCl₃, 300 MHz) of 5-Bromo-2-chloro-4-methoxypyridine | δ 8.34 (s, 1H), 6.84 (s, 1H), 3.97 (s, 3H) | |

| ¹³C NMR | Not Reported |

Aromaticity

The aromaticity of the pyrimidine ring is a key determinant of its stability and reactivity. The presence of two nitrogen atoms within the ring generally leads to a lower aromatic stabilization energy compared to benzene. The introduction of substituents, both electron-donating (like the methoxy group) and electron-withdrawing (like the halogens), further modulates the aromatic character.

Computational studies on substituted pyrimidines, employing methods such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS), have shown that substituents, regardless of their electronic nature, tend to decrease the aromaticity of the pyrimidine ring.[10][11] This decrease in aromaticity can be attributed to the distortion of the π-electron system and increased bond length alternation. While specific NICS values for this compound are not available, the general trend suggests a less aromatic system compared to the parent pyrimidine.

Caption: Logical relationship of substituents and pyrimidine aromaticity.

Reactivity and Key Transformations

The reactivity of this compound is governed by the interplay of the electron-deficient nature of the pyrimidine ring and the electronic and steric effects of its substituents. The primary sites for reaction are the carbon atoms bearing the chloro and bromo substituents.

Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nature of the two ring nitrogens and the halogen atoms makes the pyrimidine ring susceptible to nucleophilic aromatic substitution (SNAr). In dihalopyrimidines, the reactivity of the halogen positions generally follows the order C4/C6 > C2.[12] This is attributed to the better stabilization of the Meisenheimer intermediate when the attack occurs at the 4- or 6-position.

In the case of this compound, the chlorine atom is at the C2 position and the bromine at C5. The C2 position is activated by both adjacent nitrogen atoms. The C5 position is generally the least reactive towards SNAr in pyrimidines. Therefore, nucleophilic attack is expected to occur preferentially at the C2 position, leading to the displacement of the chloride ion.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]

- 3. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 6. scbt.com [scbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 9. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 5-BROMO-2-CHLORO-4-METHOXYPYRIDINE(880870-13-3) 1H NMR [m.chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]

Spectroscopic Profile of 5-Bromo-2-chloro-4-methoxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the synthetic building block, 5-Bromo-2-chloro-4-methoxypyrimidine. Due to the limited availability of published spectral data for this specific compound, this guide presents predicted and representative data based on structurally analogous compounds. It also outlines detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, crucial for the structural elucidation and quality control of this and similar chemical entities.

Data Presentation

The following tables summarize the anticipated ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound. These predictions are derived from the analysis of similar pyrimidine (B1678525) structures, such as 2-chloro-4-methoxypyrimidine (B1349098) and 5-bromopyrimidine.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.6 | Singlet | 1H | H-6 |

| ~4.1 | Singlet | 3H | -OCH₃ |

Note: The chemical shift of the pyrimidine proton is influenced by the electronegativity of the adjacent halogen and chloro substituents. The methoxy (B1213986) protons are expected to appear as a sharp singlet in the upfield region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170 | C-4 |

| ~160 | C-2 |

| ~158 | C-6 |

| ~110 | C-5 |

| ~55 | -OCH₃ |

Note: The carbon atoms directly attached to nitrogen and oxygen (C-2, C-4, C-6) are expected to be the most downfield. The carbon bearing the bromine atom (C-5) will also be significantly shifted.

Table 3: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation | Relative Abundance |

| 222/224/226 | [M]⁺ (Molecular Ion) | High |

| 207/209/211 | [M - CH₃]⁺ | Moderate |

| 194/196 | [M - CO]⁺ | Low |

| 143/145 | [M - Br]⁺ | Moderate |

| 114 | [M - Br - Cl]⁺ | Low |

Note: The mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br/~⁵⁰.⁷%, ⁸¹Br/~⁴⁹.٣%) and chlorine (³⁵Cl/~⁷⁵.⁸%, ³⁷Cl/~²⁴.²%). The fragmentation pattern will likely involve the loss of the methyl group, carbon monoxide, and the halogen atoms.

Experimental Protocols

The following are detailed methodologies for obtaining NMR and MS spectra for pyrimidine derivatives like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Weigh 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

-

Ensure complete dissolution, using sonication if necessary.

-

The solution should be clear and free of any particulate matter.

2. ¹H NMR Data Acquisition:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 16-64 (adjust for optimal signal-to-noise)

-

-

The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Data Acquisition:

-

Acquire the spectrum on the same spectrometer.

-

A proton-decoupled pulse sequence is typically used.

-

Typical acquisition parameters include:

-

Pulse angle: 30-45°

-

Acquisition time: 1-2 seconds

-

Relaxation delay: 2-10 seconds

-

Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)

-

-

The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

1. Sample Preparation:

-

Prepare a dilute solution of the sample (typically 0.1-1 mg/mL) in a volatile solvent such as methanol, acetonitrile, or a mixture thereof.

-

The choice of solvent will depend on the ionization technique employed.

2. Ionization Method:

-

Electron Impact (EI): This is a common technique for relatively volatile and thermally stable compounds. The sample is introduced into the ion source, typically via a direct insertion probe or as the eluent from a gas chromatograph (GC-MS). Molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Electrospray Ionization (ESI): This is a soft ionization technique suitable for a wider range of compounds, including those that are less volatile or thermally labile. The sample solution is sprayed through a heated capillary to which a high voltage is applied, generating charged droplets that desolvate to produce protonated molecules ([M+H]⁺) or other adducts.

3. Mass Analysis:

-

The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

The detector records the abundance of each ion, generating the mass spectrum.

Mandatory Visualization

The following diagrams illustrate the general experimental workflows for NMR and Mass Spectrometry analysis.

Caption: General workflow for NMR spectroscopic analysis.

Caption: General workflow for Mass Spectrometry analysis.

5-Bromo-2-chloro-4-methoxypyrimidine solubility in organic solvents

An In-depth Technical Guide to the Solubility of 5-Bromo-2-chloro-4-methoxypyrimidine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal intermediate in the synthesis of a variety of bioactive molecules. A comprehensive understanding of its solubility characteristics in organic solvents is fundamental for its efficient utilization in synthetic chemistry, encompassing reaction design, purification processes, and formulation strategies. This technical guide consolidates the available quantitative solubility data, presents a detailed experimental protocol for solubility determination, and visually outlines a general workflow for this procedure.

Quantitative Solubility Data

The solubility of this compound has been quantified in several prevalent organic solvents. The data presented in the following table offers a practical reference for solvent selection in both research and developmental stages.

| Solvent | Solubility (mg/mL) |

| Dimethylformamide (DMF) | 30[1] |

| Dimethyl sulfoxide (B87167) (DMSO) | 30[1] |

| Ethanol | 15[1][2] |

| DMSO:PBS (pH 7.2) (1:5) | 0.16[1] |

Experimental Protocol for Solubility Determination

The "shake flask" method, a widely recognized technique for ascertaining equilibrium solubility, is detailed below. This protocol can be adapted for determining the solubility of this compound in a broad spectrum of organic solvents.

2.1. Materials

-

This compound (solid, high purity)

-

Selected organic solvent (analytical or HPLC grade)

-

Glass vials with polytetrafluoroethylene (PTFE)-lined screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled orbital shaker or incubator

-

High-speed centrifuge

-

Calibrated analytical instrumentation (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis spectrophotometer)

-

Syringes and chemically inert syringe filters (e.g., 0.22 µm PTFE)

-

Class A volumetric flasks and pipettes

2.2. Procedure

-

Preparation of the Slurry:

-

Weigh a sufficient amount of this compound and add it to a vial containing a precisely known volume of the chosen organic solvent. It is crucial to add an excess of the solid to ensure that a saturated solution is formed at equilibrium.[3]

-

Securely cap the vial to prevent any loss of solvent through evaporation.

-

-

Equilibration:

-

Place the sealed vial into a thermostatically controlled shaker, maintaining a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a duration sufficient to allow the system to reach equilibrium. A period of 24 to 48 hours is typically adequate, though preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

Following the equilibration period, cease agitation and allow the vials to remain stationary, permitting the excess solid to sediment.

-

To achieve a clear separation of the supernatant from the undissolved solid, centrifuge the vials at a high rotational speed.

-

-

Sample Collection and Preparation:

-

Carefully extract an aliquot of the clear supernatant using a syringe.

-

To remove any residual particulate matter, immediately pass the aliquot through a 0.22 µm syringe filter into a pre-weighed volumetric flask.

-

Accurately dilute the filtered solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be employed.

-

-

Quantification:

-

Determine the concentration of this compound in the diluted sample using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

A calibration curve, constructed from a series of standard solutions of known concentrations, should be used for the precise quantification of the analyte.

-

-

Calculation of Solubility:

-

The solubility of the compound is calculated using the following equation: Solubility (mg/mL) = (Concentration of the diluted solution in mg/mL) × (Dilution Factor)

-

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical progression of the experimental steps for determining the solubility of this compound.

Caption: A flowchart depicting the key stages of the shake-flask method for solubility determination.

Synthetic Pathway of a Precursor

As this compound is a synthetic intermediate, understanding its synthesis is crucial. The diagram below shows a synthetic route to a related precursor, 5-bromo-2-chloropyrimidine.

Caption: A representative synthetic scheme for the preparation of 5-bromo-2-chloropyrimidine.[4]

Conclusion

This technical guide furnishes essential data and methodologies concerning the solubility of this compound in organic solvents. The tabulated quantitative solubility values offer a readily accessible resource for laboratory applications. The detailed experimental protocol, complemented by a clear workflow diagram, provides a robust framework for conducting solubility assessments in diverse solvent systems. A thorough grasp of these solubility characteristics is indispensable for the effective application of this versatile synthetic intermediate in the realms of drug discovery and chemical process development.

References

An In-Depth Technical Guide to 5-Bromo-2-chloro-4-methoxypyrimidine: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-chloro-4-methoxypyrimidine is a versatile heterocyclic building block crucial in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its strategic placement of bromo, chloro, and methoxy (B1213986) functional groups on the pyrimidine (B1678525) core allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel therapeutic agents and other functional materials. This technical guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on its role in medicinal chemistry. Detailed experimental protocols and quantitative data are presented to support researchers in its practical application.

Introduction and Physicochemical Properties

This compound, with the CAS Number 57054-92-9, is a halogenated and methoxy-substituted pyrimidine.[1][2] The pyrimidine scaffold is a privileged structure in medicinal chemistry, and the specific functionalization of this compound offers multiple reactive sites for further chemical modifications.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 57054-92-9 | [1][2] |

| Molecular Formula | C5H4BrClN2O | [1] |

| Molecular Weight | 223.46 g/mol | |

| Appearance | Crystalline solid | [1] |

| Solubility | Soluble in organic solvents such as ethanol (B145695) (~15 mg/ml), dimethyl sulfoxide (B87167) (~30 mg/ml), and dimethylformamide. | [1] |

| UV/Vis Absorption | λmax at 231 nm and 268 nm | [1] |

| Stability | Stable under recommended storage conditions (-20°C), with a shelf life exceeding four years. | [1] |

Discovery and History

While a singular, celebrated "discovery" of this compound is not prominently documented, its emergence is intrinsically linked to the broader development of pyrimidine chemistry and the search for novel bioactive molecules. Its history is one of a valuable intermediate, synthesized to enable the construction of more complex molecular architectures. The compound's utility became apparent as medicinal chemists explored the structure-activity relationships of pyrimidine-based compounds, particularly in the realm of kinase inhibitors.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a multi-step process starting from readily available precursors. A common strategy involves the construction of the pyrimidine ring followed by functional group manipulations.

Illustrative Synthetic Pathway

A plausible synthetic route to this compound can be envisioned starting from 5-bromouracil. This pathway involves chlorination followed by methoxylation.

References

An In-depth Technical Guide to the Key Reactions of 5-Bromo-2-chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-chloro-4-methoxypyrimidine is a highly functionalized and versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique arrangement of substituents—a reactive bromine atom, a chlorine atom, and an electron-donating methoxy (B1213986) group on a pyrimidine (B1678525) core—allows for a diverse range of chemical transformations. This guide provides an in-depth overview of the key reactions involving this compound, offering detailed experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective utilization. The information presented herein is curated to support the synthesis of novel compounds for potential therapeutic applications.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is crucial for its handling, storage, and use in chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₅H₄BrClN₂O | [1][2][3] |

| Molecular Weight | 223.46 g/mol | [1][2][3] |

| Appearance | Typically a crystalline solid | [4] |

| CAS Number | 57054-92-9 | [1][2][3] |

| Solubility | Soluble in organic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and ethanol (B145695). | [1][4] |

| Stability | Stable under recommended storage conditions (-20°C). | [1] |

Key Chemical Transformations

The reactivity of this compound is dominated by the presence of two distinct halogen atoms, which can be selectively functionalized through various cross-coupling and nucleophilic substitution reactions. The bromine at the 5-position is generally more reactive than the chlorine at the 2-position in palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the pyrimidine core.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between the pyrimidine scaffold and various aryl or heteroaryl boronic acids or esters. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures commonly found in pharmacologically active compounds.[5]

Caption: General scheme of the Suzuki-Miyaura coupling reaction.

Experimental Protocol (Adapted from similar substrates):

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the flask.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane (B91453) and water (e.g., 4:1 v/v).

-

Reaction Execution: Heat the mixture to a temperature ranging from 80 to 110 °C and stir vigorously. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |

| Temperature | 80 - 110 °C |

| Typical Yield | 60 - 95% (estimated based on similar substrates) |

The Sonogashira coupling enables the formation of a C-C bond between the pyrimidine ring and a terminal alkyne, a valuable transformation for introducing alkynyl moieties into organic molecules.[6] This reaction is typically catalyzed by a combination of palladium and copper complexes.[7]

Caption: General scheme of the Sonogashira coupling reaction.

Experimental Protocol (Adapted from similar substrates):

-

Reaction Setup: To a dry, inert-atmosphere flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 4-10 mol%).

-

Solvent and Base Addition: Add a degassed solvent such as tetrahydrofuran (B95107) (THF) or DMF, followed by a suitable base, typically an amine like triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

-

Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) to the reaction mixture.

-

Reaction Execution: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: Dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium (B1175870) chloride solution and brine.

-

Purification: Dry the organic phase, concentrate it, and purify the residue by column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper(I) Co-catalyst | CuI |

| Base | Et₃N, DIPEA |

| Solvent | THF, DMF |

| Temperature | 25 - 60 °C |

| Typical Yield | 70 - 90% (estimated based on similar substrates) |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the introduction of primary or secondary amines at the 5-position of the pyrimidine ring. This reaction is crucial for the synthesis of many nitrogen-containing bioactive molecules.

Caption: General scheme of the Buchwald-Hartwig amination.

Experimental Protocol (Adapted from similar substrates):

-

Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the palladium pre-catalyst (e.g., Pd₂(dba)₃ or a G3 pre-catalyst, 1-3 mol%), the phosphine (B1218219) ligand (e.g., XPhos, RuPhos, 2-6 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.5-2.5 equiv.).[8]

-

Reagent Addition: Add the amine (1.1-1.5 equiv.) and a dry, degassed solvent (e.g., toluene, dioxane).

-

Reaction Execution: Heat the mixture, typically between 80 and 110 °C, and monitor for completion.

-

Work-up: After cooling, dilute the reaction with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Purification: Wash the filtrate with water and brine, dry the organic layer, and concentrate. Purify the product by column chromatography.

| Parameter | Typical Conditions |

| Palladium Catalyst | Pd₂(dba)₃, XPhos Pd G3, RuPhos Pd G3 |

| Ligand | XPhos, RuPhos, BrettPhos |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 80 - 110 °C |

| Typical Yield | 65 - 90% (estimated based on similar substrates) |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyrimidine ring facilitates nucleophilic aromatic substitution (SNAr), particularly at the 2- and 4-positions. While the 4-position is occupied by a methoxy group, the 2-chloro substituent is susceptible to displacement by strong nucleophiles.

Caption: General scheme for nucleophilic aromatic substitution.

Experimental Protocol (General):

-

Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable solvent (e.g., DMF, DMSO, or an alcohol).

-

Reagent Addition: Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 equiv.) and, if necessary, a base (e.g., K₂CO₃, Et₃N) to neutralize the generated HCl.

-

Reaction Execution: Heat the reaction mixture to a temperature ranging from 60 to 120 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture and pour it into water. Extract the product with an organic solvent.

-

Purification: Wash the organic layer with water and brine, dry it, and remove the solvent under reduced pressure. Purify the crude product by crystallization or column chromatography.

| Nucleophile | Product Type | Typical Conditions |

| Amines (R₂NH) | 2-Amino-5-bromo-4-methoxypyrimidines | Heat in a polar solvent like ethanol or DMF, often with a base. |

| Alkoxides (RO⁻) | 2-Alkoxy-5-bromo-4-methoxypyrimidines | Reaction with sodium or potassium alkoxide in the corresponding alcohol. |

| Thiols (RSH) | 5-Bromo-4-methoxy-2-(thioether)pyrimidines | Reaction with a thiol in the presence of a base like sodium hydride or potassium carbonate in a polar aprotic solvent. |

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the key reactions of this compound, from reaction setup to product isolation and purification.

References

- 1. caymanchem.com [caymanchem.com]

- 2. scbt.com [scbt.com]

- 3. Matrix Scientific 5-BROMO-2-CHLORO-4-METHOXYPY-1, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Buy this compound (EVT-332533) | 57054-92-9 [evitachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. This reaction is of paramount importance in medicinal chemistry for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. Pyrimidine (B1678525) derivatives, in particular, are a privileged scaffold found in numerous therapeutic agents, including a wide range of kinase inhibitors used in oncology.

5-Bromo-2-chloro-4-methoxypyrimidine is a valuable building block for the synthesis of novel substituted pyrimidines. The presence of two distinct halogen atoms at positions 2 and 5 of the pyrimidine ring offers the potential for selective functionalization. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the attached halogens towards palladium-catalyzed cross-coupling reactions compared to their carbocyclic analogues.

These application notes provide a detailed protocol for the selective Suzuki coupling of this compound with various arylboronic acids. The protocol is designed to favor the reaction at the more reactive C-Br bond at the C5 position, leaving the C-Cl bond at the C2 position intact for potential subsequent transformations. The resulting 5-aryl-2-chloro-4-methoxypyrimidine scaffolds are valuable intermediates for the development of novel therapeutic agents, particularly kinase inhibitors targeting signaling pathways implicated in cancer.

Principle of the Reaction

The Suzuki coupling reaction proceeds via a catalytic cycle involving a palladium(0) complex. The key steps are:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organic halide. In the case of this compound, the oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond.

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst.

The general reactivity of halogens in Suzuki coupling follows the order I > Br > Cl.[1] Therefore, selective coupling at the C5 position of this compound is anticipated under carefully controlled conditions.

Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

-

Base (e.g., potassium carbonate (K₂CO₃) or potassium phosphate (B84403) (K₃PO₄))

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane, dimethoxyethane (DME), or toluene)

-

Degassed water

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis (Schlenk flask or reaction vial)

-

Magnetic stirrer and heating plate (or oil bath)

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Reaction Setup: To a dry Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (2.0-3.0 equiv.).

-

Catalyst Addition: Add the palladium catalyst (0.02 - 0.05 equiv.).

-

Inert Atmosphere: Seal the flask or vial and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free atmosphere.

-

Solvent Addition: Add the degassed organic solvent and degassed water (typically in a 4:1 to 10:1 ratio of organic solvent to water). The total solvent volume should be sufficient to dissolve the reactants (e.g., 0.1 M concentration of the limiting reagent).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate (B1210297).

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-aryl-2-chloro-4-methoxypyrimidine.

Data Presentation

The following table summarizes the expected outcomes for the Suzuki coupling of this compound with various arylboronic acids under typical reaction conditions. Yields are representative and may vary depending on the specific boronic acid and optimization of the reaction parameters.

| Entry | Arylboronic Acid | Product | Typical Yield (%) |

| 1 | Phenylboronic acid | 2-chloro-4-methoxy-5-phenylpyrimidine | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-chloro-4-methoxy-5-(4-methoxyphenyl)pyrimidine | 80-90 |

| 3 | 3-Fluorophenylboronic acid | 2-chloro-5-(3-fluorophenyl)-4-methoxypyrimidine | 75-85 |

| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-chloro-4-methoxy-5-(4-(trifluoromethyl)phenyl)pyrimidine | 70-80 |

| 5 | Thiophene-2-boronic acid | 2-chloro-4-methoxy-5-(thiophen-2-yl)pyrimidine | 65-75 |

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the Suzuki coupling protocol described above.

Caption: Experimental workflow for the Suzuki coupling of this compound.

Application in Drug Discovery: Targeting the EGFR Signaling Pathway

The 5-aryl-4-methoxypyrimidine scaffold is a key component of several kinase inhibitors. One of the most important targets in cancer therapy is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase. Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. The synthesized 5-aryl-2-chloro-4-methoxypyrimidines can serve as intermediates for the development of potent EGFR inhibitors. The diagram below illustrates a simplified overview of the EGFR signaling cascade, a potential target for the synthesized compounds.[2][3][4]

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Bromo-2-chloro-4-methoxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become a cornerstone in medicinal chemistry and materials science for the synthesis of arylamines, which are prevalent motifs in numerous pharmaceuticals, agrochemicals, and functional organic materials. The substrate, 5-Bromo-2-chloro-4-methoxypyrimidine, presents a unique opportunity for selective functionalization due to the presence of two distinct halogen atoms on the pyrimidine (B1678525) core. The differential reactivity of the C-Br and C-Cl bonds under specific catalytic conditions allows for chemoselective amination, providing a strategic advantage in the synthesis of complex molecules.

Chemoselectivity: C5-Br versus C2-Cl

In palladium-catalyzed cross-coupling reactions, the general order of reactivity for aryl halides is I > Br > Cl > F.[1] Consequently, the C-Br bond at the 5-position of this compound is significantly more reactive than the C-Cl bond at the 2-position. This inherent difference in reactivity allows for the selective Buchwald-Hartwig amination at the C5 position, leaving the C2-chloro substituent intact for potential subsequent transformations. By carefully selecting the palladium precursor, ligand, base, and reaction temperature, a high degree of chemoselectivity can be achieved. For coupling at the less reactive C-Cl bond, more specialized and typically more electron-rich and bulky phosphine (B1218219) ligands are often required.

Experimental Workflow

The general workflow for the Buchwald-Hartwig amination of this compound is depicted below. The process begins with the careful preparation of the reaction vessel under an inert atmosphere, followed by the sequential addition of reagents and catalyst. The reaction progress is monitored, and upon completion, the product is isolated and purified.

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Data Presentation: Reaction Parameters for Analogous Dihalogenated Heterocycles

While specific data for the Buchwald-Hartwig amination of this compound is not extensively published, the following table summarizes typical conditions and outcomes for the selective amination of structurally similar dihalogenated heterocycles. This data provides a strong foundation for the successful application of the protocol below. The reactions demonstrate selective amination at the more reactive C-Br bond.

| Entry | Amine | Pd-Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.5) | Toluene | 100 | 12-24 | 90-98 |

| 2 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 16 | 90-98 |

| 3 | Diethylamine | Pd(OAc)₂ (1.5) | cataCXium® A (3) | LHMDS (1.5) | THF | 80 | 20 | 85-95 |

Note: The data presented in this table is based on the amination of 5-Bromo-2-chlorobenzo[d]thiazole and serves as a representative guide.[2] Optimization may be required for this compound.

Recommended Experimental Protocol

This protocol is a suggested starting point for the selective Buchwald-Hartwig amination of this compound at the C5-position. Optimization of parameters, particularly the ligand, base, and temperature, may be necessary to maximize the yield of the desired product.

Materials:

-

This compound

-

Amine of choice (e.g., Aniline, Morpholine)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Tris(dibenzylideneacetone)dipalladium(0))

-

Phosphine ligand (e.g., XPhos, 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

-

Base (e.g., NaOtBu, Sodium tert-butoxide)

-

Anhydrous, degassed solvent (e.g., Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

-

Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., XPhos, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

-

Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), and the base (e.g., NaOtBu, 1.5 mmol, 1.5 equiv).

-

Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene, 5 mL) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 10 minutes to ensure proper mixing and catalyst activation. Then, heat the mixture to 100 °C using a preheated oil bath or heating mantle. Maintain the reaction at this temperature with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl bromide is consumed (typically 12-24 hours).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate (B1210297), 20 mL) and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the Celite® pad with additional ethyl acetate (10 mL).

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure N-substituted-2-chloro-4-methoxypyrimidin-5-amine.

Troubleshooting Common Issues

The successful execution of the Buchwald-Hartwig amination can be affected by several factors. Below is a troubleshooting guide for common issues.

Caption: A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

Safety Precautions

-

Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.

-

Strong bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood.

-

Always consult the Safety Data Sheets (SDS) for all reagents before use.

By following these guidelines and protocols, researchers can effectively utilize the Buchwald-Hartwig amination for the selective functionalization of this compound, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

Synthesis of Kinase Inhibitors with 5-Bromo-2-chloro-4-methoxypyrimidine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine (B1678525) scaffold is a cornerstone in the development of kinase inhibitors, owing to its structural resemblance to the purine (B94841) core of ATP and its ability to form key hydrogen bond interactions within the kinase hinge region. The strategic functionalization of the pyrimidine ring is a critical aspect of designing potent and selective kinase inhibitors. 5-Bromo-2-chloro-4-methoxypyrimidine is a versatile and valuable building block in this endeavor. Its distinct reactive sites—the chloro group at the 2-position, the bromo group at the 5-position, and the methoxy (B1213986) group at the 4-position—allow for a range of synthetic transformations to generate diverse libraries of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing this compound as a starting material. It is intended to guide researchers in the strategic design and synthesis of novel kinase inhibitors targeting various signaling pathways implicated in diseases such as cancer.

Synthetic Strategies and Key Reactions

The chemical versatility of this compound allows for a variety of synthetic transformations, primarily centered around nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The chlorine atom at the C2 position is susceptible to displacement by nucleophiles, while the bromine atom at the C5 position is amenable to cross-coupling reactions like the Suzuki-Miyaura coupling. This differential reactivity enables a sequential and controlled introduction of various substituents to build molecular complexity and fine-tune the pharmacological properties of the target kinase inhibitors.

A general synthetic workflow for the preparation of a 2,4,5-trisubstituted pyrimidine library from this compound is depicted below. This strategy typically involves an initial nucleophilic substitution at the C2 position, followed by a Suzuki coupling at the C5 position.

General synthetic workflow for kinase inhibitor synthesis.

Experimental Protocols

The following are generalized experimental protocols for the key synthetic transformations of this compound. Researchers should optimize these conditions for their specific substrates.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Amines

This protocol describes a general procedure for the reaction of this compound with a primary or secondary amine to furnish the corresponding 2-amino-5-bromo-4-methoxypyrimidine derivative.

Materials:

-

This compound

-

Amine nucleophile (e.g., aniline, piperidine (B6355638) derivative) (1.0 - 1.2 equivalents)

-

Base (e.g., N,N-Diisopropylethylamine (DIPEA), potassium carbonate) (1.5 - 2.0 equivalents)

-

Solvent (e.g., N,N-Dimethylformamide (DMF), ethanol, isopropanol)

-

Standard reaction, work-up, and purification equipment

Procedure (Conventional Heating):

-

To a round-bottom flask, add this compound (1.0 equivalent) and the chosen solvent.

-

Add the amine nucleophile (1.0 - 1.2 equivalents) and the base (1.5 - 2.0 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization.

Procedure (Microwave Irradiation):

-

In a microwave reactor vial, combine this compound (1.0 equivalent), the amine nucleophile (1.0 - 1.2 equivalents), and the solvent.

-

Seal the vial and place it in the microwave synthesizer.

-

Heat the reaction to the desired temperature (e.g., 100-150 °C) for the specified time (e.g., 15-60 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work up and purify the product as described in the conventional heating method.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed coupling of a 2-amino-5-bromo-4-methoxypyrimidine derivative with an arylboronic acid.

Materials:

-

2-Amino-5-bromo-4-methoxypyrimidine derivative (from Protocol 1)

-

Arylboronic acid (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)

-

Anhydrous, degassed solvent (e.g., 1,4-dioxane (B91453)/water, toluene, DMF)

-

Inert gas supply (Nitrogen or Argon)

-

Standard reaction, work-up, and purification equipment

Procedure:

-

To a dry reaction flask, add the 2-amino-5-bromo-4-methoxypyrimidine derivative (1 equivalent), the arylboronic acid (1.2 equivalents), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography on silica gel.

Targeted Signaling Pathways and Data Presentation

Derivatives of the 2,4-diaminopyrimidine (B92962) scaffold have shown significant inhibitory activity against a range of kinases, including Aurora kinases, which are crucial for cell cycle regulation. The following data summarizes the in vitro anti-proliferative activities of a series of 2,4-diaminopyrimidine derivatives, including a 5-bromo substituted compound, against several cancer cell lines.

Table 1: Anti-proliferative Activity of Representative 2,4-Diaminopyrimidine Derivatives (IC50 in µM) [1][2]

| Compound | A549 (Lung Cancer) | HCT-116 (Colon Cancer) | MCF-7 (Breast Cancer) |

| 11c * | 0.5 - 4.0 | - | - |

| 12a | 12.05 ± 0.45 | 1.31 ± 0.41 | 20.53 ± 6.13 |

| VX-680 (Tozasertib) | - | - | - |

*Compound 11c is 4-((5-bromo-4-(cyclopentylamino)-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamidepyrimidine.

Table 2: In Vitro Kinase Inhibitory Activity of Representative 2,4-Diaminopyrimidine Derivatives (IC50 in nM) [1]

| Compound | Aurora A | Aurora B |

| 11c * | >35-fold selective for Aurora A over Aurora B | - |

| 12a | 309 | 293 |

*Compound 11c is 4-((5-bromo-4-(cyclopentylamino)-2-yl)amino)-N-(1-methylpiperidin-4-yl)benzamidepyrimidine.

Aurora Kinase Signaling Pathway

Aurora kinases (A and B) are key regulators of mitosis. Their inhibition can lead to defects in chromosome segregation and ultimately cell death, making them attractive targets for cancer therapy.

Inhibition of Aurora Kinase signaling by 5-bromopyrimidine derivatives.

Conclusion

This compound is a highly adaptable and valuable starting material for the synthesis of novel kinase inhibitors. Its well-defined reactive sites allow for the systematic and efficient construction of diverse libraries of 2,4,5-trisubstituted pyrimidines. The protocols and data presented herein provide a foundational guide for researchers to explore the chemical space around this scaffold and to develop potent and selective inhibitors of key kinases implicated in various diseases. Further optimization of the synthetic routes and in-depth structure-activity relationship studies will be crucial in advancing these compounds towards clinical development.

References

Application Notes: 5-Bromo-2-chloro-4-methoxypyrimidine in the Synthesis of Anti-HIV Agents

For Researchers, Scientists, and Drug Development Professionals

These application notes detail the use of 5-Bromo-2-chloro-4-methoxypyrimidine as a key intermediate in the synthesis of novel pyrimidone derivatives with potent anti-HIV activity. The described compounds function as selective cytotoxic agents against HIV-infected cells, presenting a promising avenue for the development of new antiretroviral therapies.

Introduction

This compound is a versatile heterocyclic building block employed in the synthesis of a wide range of biologically active molecules. Its utility in antiviral drug discovery is highlighted by its incorporation into pyrimidone derivatives that exhibit a dual mechanism of action against the Human Immunodeficiency Virus (HIV). These compounds not only act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) but also induce targeted apoptosis in HIV-infected cells. This targeted cytotoxicity is achieved through the activation of viral protease within infected cells, leading to their selective elimination.[1]

Synthetic Application: Synthesis of Pyrimidone Derivatives as Anti-HIV Agents

This compound serves as a crucial starting material for the construction of a polysubstituted pyrimidine (B1678525) core. A representative synthetic pathway involves the initial preparation of this key intermediate, followed by a series of substitutions to build the final pyrimidone derivative.

A key application is in the synthesis of pyrimidone derivatives that are selective cytotoxic agents against HIV-infected cells.[1] The general synthetic approach is outlined below.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 5-bromo-2,4-dichloropyrimidine (B17362).

Materials:

-

5-bromo-2,4-dichloropyrimidine

-

Methanol (B129727) (MeOH)

-

Sodium methoxide (B1231860) (MeONa)

-

Nitrogen gas

Equipment:

-

5000-mL 4-necked round-bottom flask

-

Stirring apparatus

-

Cooling bath (0°C)

-

Rotary evaporator

Procedure:

-

Purge a 5000-mL 4-necked round-bottom flask with nitrogen and maintain an inert atmosphere.

-

To the flask, add 5-bromo-2,4-dichloropyrimidine (160 g, 702.14 mmol) and methanol (3200 mL).

-

Cool the mixture to 0°C with stirring.

-

Slowly add sodium methoxide (126.8 g, 1.00 equiv) to the solution at 0°C.

-

Stir the resulting solution at 0°C for 1 hour.

-

After the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to yield this compound.

Protocol 2: General Synthesis of a Pyrimidone Anti-HIV Agent

This protocol outlines a representative multi-step synthesis of a final pyrimidone compound starting from an intermediate derived from this compound. For the purpose of this note, we will refer to a representative final compound from the patent WO2020131597A1, herein designated as "Compound X". The synthesis involves Suzuki coupling and nucleophilic substitution reactions.

Step 1: Suzuki Coupling

The bromine at the 5-position of a pyrimidine intermediate (derived from this compound) is subjected to a Suzuki coupling with a suitable boronic acid or ester.

Step 2: Nucleophilic Aromatic Substitution

The chlorine atom at the 2-position of the pyrimidine ring is displaced by an appropriate amine nucleophile. This is a common strategy to introduce diversity and modulate the biological activity of the final compounds.

Step 3: Deprotection and Final Modification

Any protecting groups are removed, and further chemical modifications may be performed to yield the final active pharmaceutical ingredient.

Quantitative Data

The antiviral activity of the synthesized pyrimidone derivatives is typically evaluated in cell-based assays. The following table summarizes representative data for compounds of this class, as described in patent WO2020131597A1.

| Compound | Antiviral Activity (EC50, µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/EC50) |

| Compound X | 0.01 - 1 | > 10 | > 10 - > 1000 |

Note: The data presented is a representative range for this class of compounds as detailed in the source patent. "Compound X" is a placeholder for a specific example from the patent.

Mechanism of Action and Signaling Pathway

The pyrimidone derivatives synthesized from this compound exhibit a dual mechanism of action against HIV:

-

Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI): These compounds bind to an allosteric site on the HIV reverse transcriptase enzyme, inducing a conformational change that inhibits its function. This prevents the conversion of the viral RNA genome into DNA, a critical step in the viral replication cycle.[1][2]

-